![molecular formula C₄H₄N₄O₃ B1142156 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine CAS No. 55482-22-9](/img/structure/B1142156.png)
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
Overview
Description
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a chemical compound with a molecular formula . It is used as a heterocyclic reagent in the synthesis of substituted purine derivatives displaying anti-thyroid activity . It is also an inhibitor of thymidine phosphorylase activity .
Synthesis Analysis
The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives has been reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .Molecular Structure Analysis
The molecular structure of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight of this compound is 156.10 .Chemical Reactions Analysis
The displacement of the benzyloxy moiety with methoxy at 4′- or 5′-position in compounds led to a comparable decrease in the inhibitory activity . Replacement with a halo-substituted phenyl ring at position 6 in certain compounds caused a decrease in the hydrophobic interactions, thus lowering down the inhibition .Physical And Chemical Properties Analysis
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a solid substance . It has a predicted boiling point of 271.6±50.0 °C and a predicted density of 2.19±0.1 g/cm3 . It is slightly soluble in DMSO and water when heated and sonicated .Scientific Research Applications
Antibiotic Potential
2,6-Diamino-4-hydroxy-5-nitrosopyrimidine could be a potential antibiotic against Clostridioides difficile .
Inhibitory Effects on Nitric Oxide Production
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared and tested for their inhibitory effects on immune-activated nitric oxide (NO) production . The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC50 of 2 µM .
Antiviral Applications
2-amino-4,6-dichloropyrimidine has been found to inhibit the replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups . It prevents the maturation of viral particles as viral proteins synthesized in the presence of this compound were not assembled into new virions .
Synthesis of Pyrimidine-based Compounds
2-amino-4,6-dichloropyrimidine-5-carbaldehyde is used in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems . This method allows the building of pyrimidine-based compound precursors under mild and environmentally friendly conditions .
Inhibitors of Dihydrofolate Reductase (DHFR)
There is a large class of pharmacologically important pyrimidine derivatives that act as dihydrofolate reductase (DHFR) inhibitors .
Anti-HIV and Anti-HBV Activities
Pyrimidine derivatives have been reported to have anti-HIV and anti-HBV activities .
Safety And Hazards
properties
IUPAC Name |
2-amino-4-hydroxy-5-nitroso-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-4-6-2(9)1(8-11)3(10)7-4/h(H4,5,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTPQVKFPBRMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966347 | |
Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | |
CAS RN |
52011-72-0, 55482-22-9 | |
Record name | 2-Iminodihydro-4,5,6(1H)-pyrimidinetrione 5-oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC97327 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-4,6-DIHYDROXY-5-NITROSOPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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